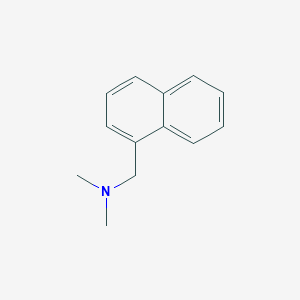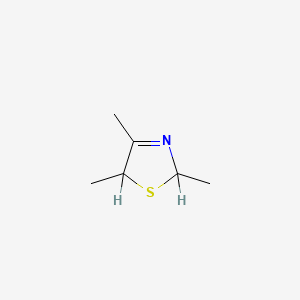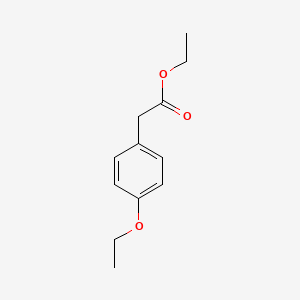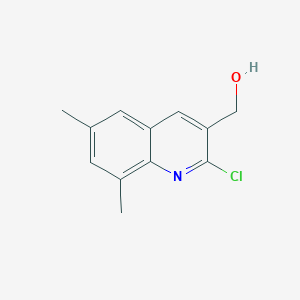
2-Chloro-6,8-dimethylquinoline-3-methanol
Overview
Description
2-Chloro-6,8-dimethylquinoline-3-methanol, also known as CDMM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMM is a derivative of quinoline, which is a heterocyclic aromatic compound that has been widely used in the pharmaceutical industry. CDMM has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to investigate its mechanisms of action and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2-Chloro-6,8-dimethylquinoline-3-methanol is not fully understood, but it is believed to involve the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. 2-Chloro-6,8-dimethylquinoline-3-methanol has also been shown to interact with a variety of proteins and enzymes, including DNA and RNA polymerases, and may have effects on cellular metabolism and energy production.
Biochemical And Physiological Effects
2-Chloro-6,8-dimethylquinoline-3-methanol has a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-Chloro-6,8-dimethylquinoline-3-methanol has also been shown to have anti-inflammatory effects, and may have potential as a therapeutic agent for a variety of inflammatory conditions. Additionally, 2-Chloro-6,8-dimethylquinoline-3-methanol has been shown to have antioxidant properties, and may be useful for the prevention or treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-6,8-dimethylquinoline-3-methanol in laboratory experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, 2-Chloro-6,8-dimethylquinoline-3-methanol is relatively easy to synthesize and has a low toxicity profile, making it a safe and convenient compound to work with. However, one limitation of 2-Chloro-6,8-dimethylquinoline-3-methanol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-Chloro-6,8-dimethylquinoline-3-methanol, including its use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 2-Chloro-6,8-dimethylquinoline-3-methanol, and to identify potential drug targets for the compound. Finally, the development of new synthesis methods and formulations of 2-Chloro-6,8-dimethylquinoline-3-methanol may allow for improved efficacy and safety in future applications.
Scientific Research Applications
2-Chloro-6,8-dimethylquinoline-3-methanol has been used in a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions. 2-Chloro-6,8-dimethylquinoline-3-methanol has also been investigated for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on a number of different cancer cell lines. Additionally, 2-Chloro-6,8-dimethylquinoline-3-methanol has been studied for its potential as an anti-inflammatory agent, and has been shown to inhibit the production of inflammatory cytokines in vitro.
properties
IUPAC Name |
(2-chloro-6,8-dimethylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-8(2)11-9(4-7)5-10(6-15)12(13)14-11/h3-5,15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOYBFTZFIWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357710 | |
| Record name | 2-Chloro-6,8-dimethylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,8-dimethylquinoline-3-methanol | |
CAS RN |
333408-42-7 | |
| Record name | 2-Chloro-6,8-dimethylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



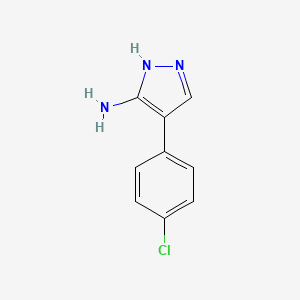
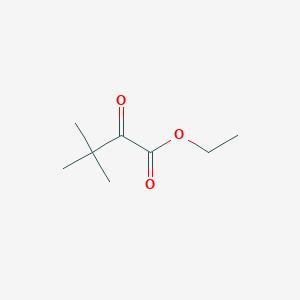

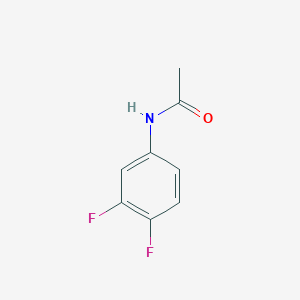
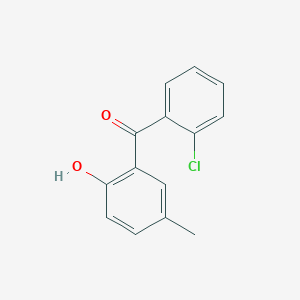
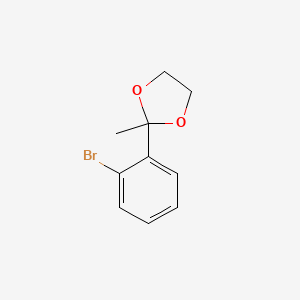
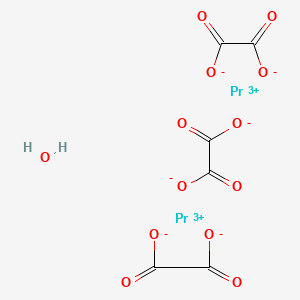
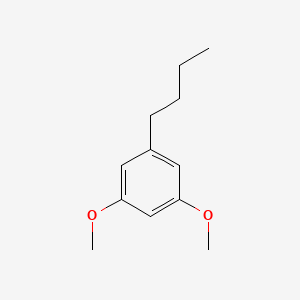
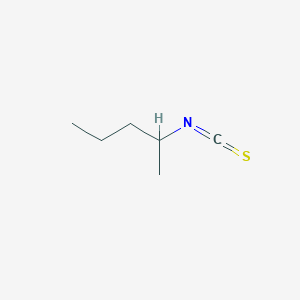
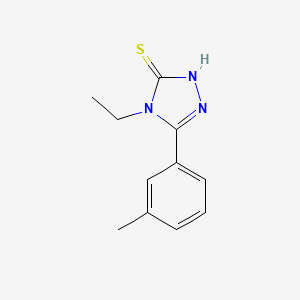
![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
